methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a piperidine ring, and a thiophene ring substituted with a chlorine atom.
Preparation Methods
The synthesis of methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the thiophene.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Final coupling and esterification: The final step involves coupling the pyrrole and piperidine rings, followed by esterification to introduce the methoxycarbonyl group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
Methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate can be compared with similar compounds, such as:
Methyl 1-[5-(2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate: This compound lacks the chlorine substitution on the thiophene ring, which may affect its reactivity and biological activity.
Methyl 1-[5-(3-chloro-2-thienyl)-3-(carboxyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate: This compound has a carboxyl group instead of a methoxycarbonyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-[5-(3-chlorothiophen-2-yl)-3-methoxycarbonyl-1H-pyrrol-2-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-23-16(21)10-3-6-20(7-4-10)15-11(17(22)24-2)9-13(19-15)14-12(18)5-8-25-14/h5,8-10,19H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWWMFVDVOULIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=C(N2)C3=C(C=CS3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.